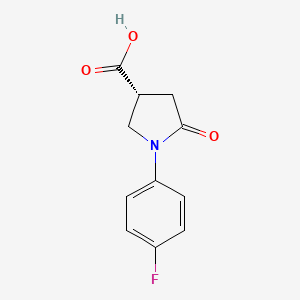

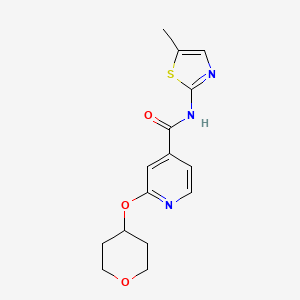

![molecular formula C14H15NO3S B3016910 4-(2-硫杂-5-氮杂双环[2.2.1]庚烷-5-羰基)苯甲酸甲酯 CAS No. 2034455-27-9](/img/structure/B3016910.png)

4-(2-硫杂-5-氮杂双环[2.2.1]庚烷-5-羰基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate" is a chemical entity that appears to be related to a class of bicyclic structures that incorporate both sulfur and nitrogen atoms within their rings. These structures are of interest due to their potential applications in pharmaceutical chemistry, particularly in the synthesis of penicillin derivatives and other biologically active compounds.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, the synthesis of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide was achieved through the reaction of quinaldine with methylsulfinylmethyl carbanion, indicating the potential for complex bicyclic systems to be constructed from simpler precursors . Additionally, the preparation of methyl 2-((1S,5R)-3-benzyl-7-oxo-4-oxa-2,6-diazabicyclo(3.2.0)hept-2-en-6-yl)-3-methylbut-2-enoate involved multiple steps, including the conversion of acetoxymercury(II) compounds and the use of reagents like hydrogen sulfide and diazomethane . These studies demonstrate the intricate nature of synthesizing such bicyclic compounds and the necessity for precise conditions and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and molecular mechanics calculations. For example, the crystal and molecular structures of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]non-3-ene 7-oxide revealed a chair-type conformation for the six-membered thiane ring, with specific substituent orientations . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these bicyclic compounds is quite varied. Methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate, for instance, were found to undergo ring opening under certain conditions to yield thiosulfonates or methyl sulfides . This indicates that the bicyclic framework can participate in ring-opening reactions, which could be useful in further synthetic transformations. Moreover, the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate led to tricyclic products, showcasing the potential for these compounds to engage in complex cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The conformation of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide, as determined by NMR spectroscopy and molecular mechanics, suggests that the stable conformer has a chair thiane ring with an equatorial sulfoxy group, which could impact its physical properties like solubility and boiling point . Additionally, the spectral and computational studies of some 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole derivatives provided insights into their electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, which are important for understanding their reactivity and potential as drug candidates .

科学研究应用

立体选择性合成和药物设计

双环化合物的立体选择性合成:Mollet、D’hooghe 和 Kimpe(2012)的一项研究展示了顺式-2-氧杂-6-氮杂双环[3.2.0]庚烷-7-酮的立体选择性合成,其与目标化合物密切相关。这些合成的结构用作进一步转化为具有潜在药物设计应用的化合物的先驱,突出了精确分子结构在开发新疗法中的重要性 Mollet、D’hooghe 和 Kimpe,2012。

药物发现的高级构建模块

光化学合成用于药物发现:Denisenko 等人(2017)开发了一种用于 3-氮杂双环[3.2.0]庚烷的快速合成方法,3-氮杂双环[3.2.0]庚烷是药物发现的宝贵中间体。该方法突出了简单化学品和光化学反应在构建可作为新药基础的复杂结构中的效用 Denisenko 等人,2017。

手性化合物的合成

手性双环氮杂环丁烷衍生物:Barrett 等人(2002)专注于从 N-苯甲酰基-2-氮杂环丁烷羧酸合成手性 (5R)-1-氮杂双环庚烷衍生物。该研究强调了手性和双环骨架在药物化学中的重要性,为具有潜在生物活性的新化合物提供了途径 Barrett、Dozzo、White 和 Williams,2002。

新颖的合成方法

受限氨基酸的合成:Armstrong、Bhonoah 和 White(2009)展示了 7-氮杂双环[2.2.1]庚烷-2-羧酸(一种谷氨酸类似物)的合成。这项工作突出了受限氨基酸在提高催化反应中的对映选择性中的作用,这一原理可应用于合成具有生物活性的分子 Armstrong、Bhonoah 和 White,2009。

生物活性化合物合成

合成具有毒蕈碱活性的化合物:Macleod 等人(1990)探索了合成具有毒蕈碱活性的新型 1,2,4-噻二唑,其中包含双环胺,如奎宁环烷和 1-氮杂双环[2.2.1]庚烷衍生物。他们的工作有助于理解双环结构如何影响化合物的生物活性,特别是在受体结合亲和力和功效的背景下 Macleod、Baker、Freedman、Patel、Merchant、Roe 和 Saunders,1990。

属性

IUPAC Name |

methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-14(17)10-4-2-9(3-5-10)13(16)15-7-12-6-11(15)8-19-12/h2-5,11-12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZCQTKNQWVFBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

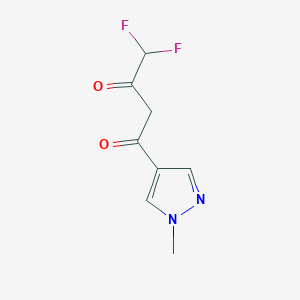

![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)

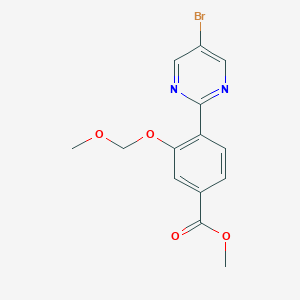

![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3016829.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B3016830.png)

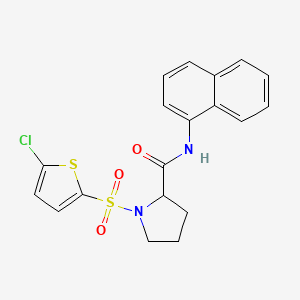

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)

![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)

![2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole](/img/structure/B3016840.png)

![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)